1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
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Overview
Description
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a complex organic compound that features a piperidine ring substituted with a methoxy-methylbenzenesulfonyl group and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy-methylbenzenesulfonyl group: This step may involve sulfonylation reactions using reagents like methoxy-methylbenzenesulfonyl chloride.
Attachment of the thiadiazole moiety: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with a thiadiazole-containing reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the sulfonyl group or other reducible moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or thiadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine analogs: Compounds with slight variations in the substituents on the piperidine or thiadiazole rings.
Other piperidine derivatives: Compounds like piperidine sulfonamides or piperidine carboxamides.
Thiadiazole-containing compounds: Molecules featuring the thiadiazole ring but with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds. This uniqueness can be leveraged in designing targeted therapies or specialized industrial applications.
Properties
IUPAC Name |
3-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-11-3-4-13(21-2)14(9-11)24(19,20)18-7-5-12(6-8-18)22-15-10-16-23-17-15/h3-4,9-10,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJGNFOUTLMWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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